Swainsonine

Beschreibung

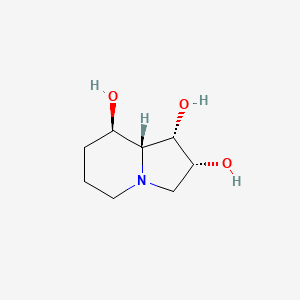

An indolizidine alkaloid from the plant Swainsona canescens that is a potent alpha-mannosidase inhibitor. This compound also exhibits antimetastatic, antiproliferative, and immunomodulatory activity.

This compound has been reported in Slafractonia leguminicola, Oxytropis glabra, and other organisms with data available.

This compound is a plant toxin found in locoweed (families Fabaceae, Oxytropis, Astragalus and Swainsona) and some fungi (Metarhizium anisopliae, Rizoctonia leguminicola). It has been known to cause a potentially lethal central nervous system condition in livestock known as locoism and is a significant cause of economic losses in livestock industries. Along with slaframine, the other biologially active compound of R. leguminicola, it may contribute to a condition called "slobbers syndrome" in livestock that has ingested contaminated feed. (L1248, A3092)

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2/t5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUAIOOAOAVCGD-WCTZXXKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C(C(CN2C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046356 | |

| Record name | Swainsonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72741-87-8 | |

| Record name | Swainsonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72741-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridolgosir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072741878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridolgosir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Swainsonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,8-Indolizinetriol, octahydro-, (1S,2R,8R,8aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDOLGOSIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSY4RK37KQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

143-144 °C | |

| Record name | Tridolgosir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Core Mechanism of Action of Swainsonine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swainsonine, an indolizidine alkaloid first isolated from the plant Swainsona canescens, is a potent and reversible inhibitor of a specific class of glycoside hydrolases, namely α-mannosidases.[1] This inhibitory action forms the basis of its profound biological effects, ranging from the induction of a lysosomal storage disease known as locoism in livestock to its promising potential as an anticancer and immunomodulatory agent.[2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, with a focus on its enzymatic targets, the resultant disruption of N-linked glycosylation, and the downstream cellular consequences.

Primary Molecular Targets and Inhibition Kinetics

This compound's primary mechanism of action is the competitive inhibition of two key enzymes involved in glycoprotein processing: lysosomal α-mannosidase and Golgi α-mannosidase II.[2] Its structure mimics the mannosyl cation intermediate formed during the hydrolysis of mannose residues, allowing it to bind tightly to the active sites of these enzymes.[2]

Quantitative Inhibition Data

The inhibitory potency of this compound against its target mannosidases has been quantified in numerous studies. The following table summarizes key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

| Enzyme | Organism/Cell Line | Substrate | Inhibition Type | Ki Value | IC50 Value | Reference |

| Lysosomal α-mannosidase | Human fibroblasts | 4-Methylumbelliferyl-α-D-mannopyranoside | Competitive | 7.5 x 10⁻⁵ M (8a-epimer), 2 x 10⁻⁶ M (8,8a-diepimer) | ||

| Golgi α-mannosidase II | Human | 4-Methylumbelliferyl-α-D-mannoside | Competitive | 40 nM | ||

| Golgi α-mannosidase II | Drosophila | 4-Methylumbelliferyl-α-D-mannoside | Competitive | 20 nM | ||

| Golgi α-mannosidase II | Rat Liver | Not specified | ~0.1 µM | |||

| Jack Bean α-mannosidase | Canavalia ensiformis | p-Nitrophenyl-α-D-mannopyranoside | Competitive | 0.1 - 0.4 µM |

Disruption of N-Linked Glycosylation

The inhibition of Golgi α-mannosidase II by this compound is a critical event that disrupts the normal processing of N-linked glycans in the Golgi apparatus. This enzyme is responsible for trimming mannose residues from high-mannose oligosaccharide precursors, a crucial step in the maturation of complex-type N-glycans.

By blocking Golgi α-mannosidase II, this compound causes an accumulation of hybrid-type N-glycans on glycoproteins. These aberrant glycans have a high-mannose core with one processed arm, altering the structure and function of numerous cell surface and secreted glycoproteins.

Downstream Cellular Consequences

The alteration of cell surface glycoproteins by this compound triggers a cascade of downstream cellular events, impacting cell signaling, survival, and interactions with the microenvironment.

Induction of Apoptosis via the Mitochondrial Pathway

This compound has been shown to induce apoptosis in various cancer cell lines. This process is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis. The accumulation of misfolded glycoproteins due to disrupted glycosylation can lead to cellular stress, which in turn activates pro-apoptotic proteins like Bax.

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The accumulation of improperly processed glycoproteins in the endoplasmic reticulum (ER) can trigger the Unfolded Protein Response (UPR). The UPR is a cellular stress response aimed at restoring ER homeostasis. This compound treatment has been shown to activate all three major branches of the UPR, mediated by the sensor proteins PERK, IRE1α, and ATF6.

Immunomodulatory Effects

This compound has been demonstrated to enhance the activity of various immune cells, including natural killer (NK) cells and lymphokine-activated killer (LAK) cells. This is thought to be due to the altered glycosylation of cell surface receptors on these immune cells, as well as on tumor cells, making the latter more susceptible to immune-mediated killing.

Experimental Protocols

α-Mannosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on α-mannosidase using the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNPM).

Materials:

-

α-Mannosidase (from Jack Bean or other sources)

-

p-Nitrophenyl-α-D-mannopyranoside (pNPM)

-

This compound

-

Assay Buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5)

-

Stop Solution (e.g., 0.2 M sodium carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of α-mannosidase solution to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding a fixed concentration of pNPM solution to all wells.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value. For Ki determination, repeat the assay with varying substrate concentrations.

Analysis of N-Linked Glycans by HPLC

This protocol outlines the general steps for analyzing changes in N-linked glycan profiles in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer

-

PNGase F (Peptide-N-Glycosidase F)

-

Fluorescent labeling reagent (e.g., 2-aminobenzamide)

-

Reagents for Solid-Phase Extraction (SPE)

-

HPLC system with a fluorescence detector and a glycan analysis column (e.g., HILIC)

Procedure:

-

Culture cells in the presence and absence of this compound for a desired period.

-

Harvest and lyse the cells to extract total cellular proteins.

-

Denature and reduce the proteins, followed by alkylation of cysteine residues.

-

Release the N-linked glycans from the glycoproteins by enzymatic digestion with PNGase F.

-

Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) via reductive amination.

-

Purify the labeled glycans using SPE to remove excess labeling reagent and other contaminants.

-

Analyze the purified, labeled glycans by HPLC using a hydrophilic interaction chromatography (HILIC) column.

-

Detect the separated glycans using a fluorescence detector.

-

Compare the chromatograms of this compound-treated and untreated cells to identify changes in the glycan profiles, specifically the increase in hybrid-type glycans.

Conclusion

This compound's mechanism of action is centered on its potent and specific inhibition of lysosomal α-mannosidase and Golgi α-mannosidase II. This leads to a profound disruption of N-linked glycosylation, resulting in the accumulation of unprocessed, high-mannose and hybrid-type glycans. The downstream consequences of this altered glycosylation are multifaceted, including the induction of apoptosis through the mitochondrial pathway, the triggering of ER stress and the UPR, and the modulation of immune cell function. A thorough understanding of these intricate molecular mechanisms is paramount for the continued exploration of this compound as a potential therapeutic agent in oncology and other disease areas. The experimental protocols provided herein offer a framework for researchers to further investigate and harness the unique biological activities of this compelling natural product.

References

A Technical Guide to the Natural Sources of Swainsonine in Plants and Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swainsonine, a polyhydroxylated indolizidine alkaloid, is a potent inhibitor of α-mannosidase and mannosidase II, enzymes crucial for glycoprotein processing. This inhibitory action leads to a lysosomal storage disease known as locoism in livestock that consume this compound-containing plants. Despite its toxicity, this compound has garnered significant interest in the pharmaceutical industry for its potential as an anti-cancer, anti-metastatic, and immunomodulatory agent. This technical guide provides an in-depth overview of the natural sources of this compound in plants and fungi, quantitative data on its concentration, detailed experimental protocols for its analysis, and an elucidation of its biosynthetic pathway.

Natural Sources of this compound

This compound is primarily produced by certain species of plants and fungi. A key finding in recent research is that in many this compound-containing plants, the alkaloid is actually synthesized by endophytic fungi living in a symbiotic relationship with the plant.

Plant Sources

The primary plant genera known to contain this compound belong to the Fabaceae (legume), Convolvulaceae (morning glory), and Malvaceae families.

-

Fabaceae Family:

-

Astragalus (Locoweed): Numerous species within this genus are known to be sources of this compound, particularly those found in North America. Examples include Astragalus lentiginosus (spotted locoweed), Astragalus mollissimus (woolly locoweed), and Astragalus wootonii (garbancillo).[1][2][3][4]

-

Oxytropis (Pointvetch): Also commonly referred to as locoweed, species such as Oxytropis sericea (white locoweed) and Oxytropis lambertii are significant sources of this compound.[5][6][7]

-

Swainsona (Darling Pea): This genus, primarily found in Australia, is the origin of the name "this compound." Swainsona canescens is a well-known this compound-producing species.[8][9]

-

-

Convolvulaceae Family:

-

Malvaceae Family:

-

Sida: Sida carpinifolia has been identified as a source of this compound.

-

Fungal Sources

A diverse range of fungi, including plant endophytes, plant pathogens, and insect pathogens, are capable of producing this compound.

-

Alternaria section Undifilum: This is a key group of endophytic fungi responsible for this compound production in many Astragalus and Oxytropis species.[14] The fungus can be isolated from various plant parts, including leaves, stems, seeds, and flowers.[14]

-

Rhizoctonia leguminicola (reclassified as Slafractonia leguminicola): This fungus, a pathogen of red clover (Trifolium pratense), produces both this compound and another mycotoxin, slaframine.

-

Metarhizium anisopliae: This entomopathogenic fungus is a known producer of this compound.[15]

-

Other Fungi: this compound production has also been identified in a Chaetothyriales endophyte of Ipomoea carnea.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant or fungal species, the specific plant part, the developmental stage, and environmental conditions. The presence and activity of the endophytic fungus also play a crucial role in the this compound levels in host plants.

Table 1: this compound Concentration in Various Plant Species

| Plant Family | Genus | Species | Plant Part | This compound Concentration (% dry weight) | Reference(s) |

| Fabaceae | Astragalus | A. lentiginosus | Aerial parts | > 0.1% (Chemotype 1) | [2] |

| Aerial parts | < 0.01% (Chemotype 2) | [2] | |||

| A. mollissimus | Aerial parts | > 0.1% (Chemotype 1) | [2] | ||

| Aerial parts | < 0.01% (Chemotype 2) | [2] | |||

| A. wootonii | - | 0.37% | [3] | ||

| Oxytropis | O. sericea | - | 0.046% - 0.097% (population dependent) | [16] | |

| Above-ground parts | Higher than other parts | [6] | |||

| Swainsona | S. canescens | - | - | [8][9] | |

| Convolvulaceae | Ipomoea | I. carnea | Aqueous extract | 0.09% | [10] |

| Leaves, flowers, seeds | Present | [11][12][13] | |||

| Malvaceae | Sida | S. carpinifolia | Dry ground material | 0.006% |

Table 2: this compound Production by Fungal Species

| Fungal Species | Host/Source | This compound Production | Reference(s) |

| Alternaria section Undifilum | Endophyte of Astragalus and Oxytropis spp. | Produces this compound in vitro | [14] |

| Rhizoctonia leguminicola | Pathogen of red clover | Produces this compound | |

| Metarhizium anisopliae | Insect pathogen | Produces this compound in culture | [15] |

| Chaetothyriales endophyte | Endophyte of Ipomoea carnea | Produces this compound |

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a synthesis of methods described for the extraction of this compound from Astragalus species.[17]

-

Sample Preparation: Air-dry or freeze-dry plant material and grind to a fine powder.

-

Initial Extraction:

-

Extract the ground plant material with methanol in a Soxhlet apparatus for 24 hours.

-

Alternatively, use microwave-assisted extraction with a solid-liquid ratio of 1:10 (g/mL) for 20 seconds.

-

-

Acid-Base Partitioning:

-

Evaporate the methanol extract to dryness.

-

Dissolve the residue in 2% acetic acid.

-

Centrifuge to remove insoluble material.

-

-

Cation-Exchange Chromatography:

-

Apply the acidic aqueous extract to a cation-exchange resin column (e.g., Bio-Rad AG 50W).

-

Wash the column with distilled water to remove neutral and acidic compounds.

-

Elute this compound with 1 M aqueous ammonium hydroxide.

-

-

Solvent Extraction (for further purification):

-

Evaporate the ammonia eluate to dryness.

-

Dissolve the residue in an aqueous methanol solution and basify with ammonium hydroxide.

-

Perform a continuous liquid/liquid extraction with dichloromethane.

-

-

Final Purification:

-

Evaporate the dichloromethane extract.

-

Recrystallize the residue from ammonia-saturated chloroform or purify by sublimation.

-

Isolation of this compound-Producing Endophytic Fungi

This protocol is based on methods for isolating endophytic fungi from locoweeds.[14][18]

-

Surface Sterilization:

-

Collect fresh plant material (leaves, stems, seeds).

-

Wash thoroughly with tap water.

-

Sequentially immerse in 70% ethanol for 1 minute, 1% sodium hypochlorite for 3 minutes, and sterile distilled water twice for 1 minute each.

-

-

Plating:

-

Aseptically cut the surface-sterilized plant material into small segments (3-5 mm).

-

Place the segments on a suitable culture medium such as potato dextrose agar (PDA) or water agar amended with antibiotics (e.g., streptomycin and penicillin) to suppress bacterial growth.

-

-

Incubation: Incubate the plates at 25°C in the dark for 2-5 weeks.

-

Isolation and Subculturing:

-

Monitor the plates for fungal growth emerging from the plant tissues.

-

Aseptically transfer the fungal hyphae to fresh PDA plates.

-

Continue subculturing until a pure culture is obtained. Fungal endophytes that produce this compound, such as Alternaria section Undifilum, are often slow-growing.[14]

-

Analysis of this compound by LC-MS/MS

This protocol is a generalized procedure based on established methods for this compound quantification.[19][20][21][22]

-

Sample Preparation:

-

Extract this compound from the plant or fungal material as described in Protocol 3.1 or using a simplified single solvent extraction with 2% acetic acid in water.

-

For quantitative analysis, dilute an aliquot of the final extract in a suitable solvent, such as 20 mM ammonium acetate.

-

-

LC-MS/MS System:

-

Liquid Chromatography (LC):

-

Column: Reversed-phase C18 column (e.g., 100 x 2 mm).

-

Mobile Phase: Isocratic elution with a mixture of methanol and 20 mM ammonium acetate (e.g., 5:95 v/v).

-

Flow Rate: 0.5 mL/min.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.

-

-

-

Quantification:

-

Prepare a standard curve using a certified this compound standard.

-

Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve. The limit of quantitation is typically around 0.001% this compound by dry weight of plant material.[20]

-

Analysis of this compound by GC-MS

This method is often used for confirmation of this compound presence.[23][24]

-

Sample Preparation and Derivatization:

-

Extract and purify this compound as described in Protocol 3.1.

-

Dry the sample under a stream of nitrogen.

-

Derivatize the sample by adding pyridine and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating at 70°C for 30 minutes.

-

-

GC-MS System:

-

Gas Chromatography (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

-

-

Identification: Identify the this compound derivative by its characteristic retention time and mass spectrum, which includes a molecular ion and specific fragmentation patterns.

This compound Biosynthesis Pathway

The biosynthesis of this compound in fungi has been elucidated and involves a conserved gene cluster designated as "SWN". This pathway is a multibranched process initiated by a hybrid nonribosomal peptide-polyketide synthase (NRPS-PKS).[10][17]

Caption: Fungal biosynthetic pathway of this compound.

The key genes and their putative functions in the SWN cluster are summarized in the table below.

Table 3: Genes in the this compound (SWN) Biosynthetic Gene Cluster

| Gene | Putative Function |

| swnK | Hybrid nonribosomal peptide-polyketide synthase (NRPS-PKS) |

| swnA | Aminotransferase |

| swnH1, swnH2 | Hydroxylases (dioxygenases) |

| swnN, swnR | Reductases |

| swnT | Transporter |

Experimental Workflows

Workflow for Endophyte Isolation and this compound Confirmation

Caption: Workflow for isolating and confirming this compound-producing endophytes.

Workflow for Quantitative Analysis of this compound in Plants

References

- 1. researchgate.net [researchgate.net]

- 2. This compound and endophyte relationships in Astragalus mollissimus and Astragalus lentiginosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 5. Influence of endophyte genotype on this compound concentrations in Oxytropis sericea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Swainsoninine concentrations and endophyte amounts of Undifilum oxytropis in different plant parts of Oxytropis sericea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fs.usda.gov [fs.usda.gov]

- 8. Production of the alkaloid this compound by a fungal endophyte in the host Swainsona canescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition by this compound of the degradation of endocytosed glycoproteins in isolated rat liver parenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iajps.com [iajps.com]

- 12. ijrap.net [ijrap.net]

- 13. researcherslinks.com [researcherslinks.com]

- 14. Production of this compound by fungal endophytes of locoweed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Analysis of this compound: extraction methods, detection, and measurement in populations of locoweeds (Oxytropis spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A comparison of alternative sample preparation procedures for the analysis of this compound using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. EXTRACTION AND GC STUDY ON this compound FROM LOCOWEED ASTRAGALUS STRICTUS IN TIBET [arccjournals.com]

- 24. mdpi.com [mdpi.com]

The Swainsonine Enigma: A Deep Dive into the Biosynthesis Pathway in Metarhizium anisopliae

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Swainsonine, an indolizidine alkaloid, is a potent inhibitor of α-mannosidase, exhibiting a range of biological activities including anti-cancer, immunomodulatory, and anti-viral properties.[1][2] This has positioned it as a molecule of significant interest for therapeutic development. One of the notable producers of this compound is the entomopathogenic fungus Metarhizium anisopliae.[3][4] Understanding the intricate biosynthetic pathway of this secondary metabolite is paramount for harnessing its full potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Metarhizium anisopliae, detailing the genetic machinery, enzymatic steps, and quantitative data from key experimental studies. It also includes detailed experimental protocols for the functional analysis of the genes involved.

The Genetic Blueprint: The swn Gene Cluster

The biosynthesis of this compound in Metarhizium anisopliae is orchestrated by a dedicated gene cluster, designated as the "SWN" cluster.[5][6][7] This cluster houses the genes encoding the enzymatic machinery required for the synthesis of the this compound molecule from primary metabolic precursors. The core genes within this cluster and their putative functions are summarized below.

| Gene | Encoded Protein | Putative Function |

| swnK | Hybrid Non-ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) | Catalyzes the initial condensation of L-pipecolic acid and malonate, forming the core indolizidine scaffold.[1][5][6][8][9] |

| swnH1 | Dioxygenase | Involved in the hydroxylation of the indolizidine intermediate.[1][6][9] |

| swnH2 | Dioxygenase | Also participates in the hydroxylation steps of the pathway.[1][6][9] |

| swnN | Reductase | Catalyzes reduction reactions of iminium ion intermediates.[1][6][9] |

| swnR | Reductase | Also involved in the reduction steps of the biosynthetic pathway.[1][6][9] |

| swnA | Aromatic Amino Transferase | Potentially involved in the synthesis of the L-pipecolic acid precursor from lysine.[1][9] |

| swnT | Transmembrane Transporter | Likely responsible for the transport of this compound or its intermediates across cellular membranes.[1][9] |

The Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound is a complex process that is believed to initiate from the amino acid L-lysine.[3][10] While several models for the pathway have been proposed, including a multi-branched pathway[11][12], a revised linear pathway provides a coherent framework for understanding the synthesis.[13]

The pathway can be broadly divided into the following stages:

-

Precursor Synthesis: L-lysine is converted to L-pipecolic acid. This conversion can be catalyzed by enzymes both within and outside the swn cluster, such as lysine cyclodeaminase.[11][12]

-

Core Scaffold Formation: The hybrid NRPS-PKS enzyme, SwnK, catalyzes the condensation of L-pipecolic acid and malonate to form the initial indolizidine ring structure.[5][6][8]

-

Tailoring Reactions: A series of post-synthesis modifications, including hydroxylations and reductions, are carried out by the dioxygenases (SwnH1 and SwnH2) and reductases (SwnN and SwnR) to produce the final this compound molecule.[6][13] This includes the critical epimerization at the C8a position, which is crucial for its bioactivity.[13]

Visualizing the Pathway

Caption: A simplified diagram of the revised this compound biosynthesis pathway.

Quantitative Analysis of this compound Biosynthesis

Functional genomics studies, primarily through gene knockout and complementation experiments, have been instrumental in elucidating the roles of the swn cluster genes. The quantitative data from these studies underscore the critical function of each component in the biosynthetic pathway.

This compound Production in Metarhizium anisopliae Strains

| Strain | Genotype | This compound Concentration (µg/mL) | Reference |

| Wild-Type (WT) | swnK+ | 0.625 ± 0.056 | [6] |

| Mutant (MT) | ΔswnK | Not Detected | [6][8] |

| Complemented (CT) | ΔswnK + swnK | 0.581 ± 0.084 | [6] |

| RNAi Strain | swnK RNAi | 0.018 ± 0.005 | [6] |

These results unequivocally demonstrate that swnK is essential for this compound biosynthesis.[6][8] The significant reduction in this compound production in the RNAi strain further corroborates this finding.[6]

Gene Expression Analysis

Reverse Transcription Quantitative PCR (RT-qPCR) has been employed to study the expression levels of the swn genes during this compound production. Studies have shown a correlation between the expression of swnK and the concentration of this compound, with peak expression and production often observed around the 5th day of fermentation.[8]

Experimental Protocols

Gene Knockout via PEG-Mediated Homologous Recombination

This protocol outlines a general workflow for the targeted deletion of a gene in Metarhizium anisopliae.

A. Vector Construction for Homologous Recombination:

-

Amplify Flanking Regions: Amplify approximately 1-1.5 kb regions upstream (5' flank) and downstream (3' flank) of the target gene from M. anisopliae genomic DNA using high-fidelity DNA polymerase. Design primers with appropriate restriction sites for subsequent cloning.

-

Select Resistance Cassette: Choose a suitable selectable marker, such as the benomyl resistance gene (benA).

-

Assemble the Knockout Cassette: Clone the 5' flank, the resistance cassette, and the 3' flank sequentially into a suitable vector (e.g., pUC19). The final construct should have the resistance gene flanked by the homologous regions of the target gene.

-

Vector Verification: Verify the final knockout vector by restriction digestion and sequencing.

B. Protoplast Preparation:

-

Fungal Culture: Inoculate M. anisopliae spores into 100 mL of Potato Dextrose Broth (PDB) and incubate at 25°C with shaking (150 rpm) for 2-3 days.

-

Mycelia Harvest: Harvest the mycelia by filtration through sterile cheesecloth and wash with a sterile osmotic stabilizer solution (e.g., 0.7 M NaCl).

-

Enzymatic Digestion: Resuspend the mycelia in an enzyme solution containing cellulase and lysing enzymes in the osmotic stabilizer solution. Incubate at 30°C with gentle shaking for 3-4 hours to generate protoplasts.

-

Protoplast Purification: Separate the protoplasts from the mycelial debris by filtering through sterile cotton wool. Pellet the protoplasts by centrifugation at low speed (e.g., 1,500 x g for 5 minutes).

-

Washing: Wash the protoplasts twice with the osmotic stabilizer solution and finally resuspend in STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

C. PEG-Mediated Transformation:

-

Transformation Mix: To the protoplast suspension, add the linearized knockout vector DNA.

-

PEG Addition: Gently add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate at room temperature for 20-30 minutes.

-

Plating: Plate the transformation mixture onto regeneration medium (e.g., PDA supplemented with 1.2 M sorbitol) containing the appropriate selective agent (e.g., benomyl).

-

Incubation: Incubate the plates at 25°C for 5-10 days until transformants appear.

D. Mutant Verification:

-

Genomic DNA Extraction: Extract genomic DNA from putative transformants.

-

PCR Screening: Perform PCR using primers that flank the target gene region to confirm the replacement of the gene with the resistance cassette.

-

Southern Blot Analysis: For definitive confirmation, perform Southern blot analysis using a probe specific to the target gene or the resistance cassette.

This compound Quantification by LC-MS

A. Sample Preparation:

-

Culture Supernatant: Centrifuge the fungal culture to pellet the mycelia. Collect the supernatant for analysis.

-

Mycelial Extraction: The mycelia can be dried and extracted with 2% acetic acid.[6]

-

Solid Phase Extraction (SPE): For complex samples, a cation-exchange SPE can be used for cleanup and concentration of this compound.

B. LC-MS Analysis:

-

LC System: An HPLC system with a C18 reversed-phase column is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed.[5]

-

MS System: A mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used for detection.

-

Detection: this compound is detected in positive ion mode by monitoring its protonated molecular ion [M+H]+.

Gene Expression Analysis by RT-qPCR

A. RNA Extraction and cDNA Synthesis:

-

RNA Extraction: Extract total RNA from fungal mycelia using a suitable kit or a Trizol-based method.

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

B. qPCR:

-

Primer Design: Design primers specific to the target swn genes and a reference gene (e.g., actin or GAPDH) for normalization.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers.

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression.

Visualizing the Experimental Workflow

Caption: A general workflow for the functional analysis of swn genes.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway in Metarhizium anisopliae has provided a solid foundation for the metabolic engineering of this fungus to enhance the production of this valuable alkaloid. The identification of the complete swn gene cluster and the functional characterization of its constituent genes have opened up new avenues for targeted genetic manipulation.

Future research should focus on several key areas:

-

Regulatory Mechanisms: Unraveling the regulatory networks that govern the expression of the swn gene cluster will be crucial for developing strategies to upregulate this compound production.

-

Enzyme Characterization: Detailed biochemical characterization of the Swn enzymes will provide insights into their catalytic mechanisms and substrate specificities, which could be exploited for biocatalytic applications.

-

Pathway Engineering: The introduction of the swn gene cluster into heterologous hosts could provide a more amenable platform for industrial-scale production of this compound.

By continuing to build upon the knowledge presented in this guide, the scientific community can move closer to realizing the full therapeutic and biotechnological potential of this compound.

References

- 1. nelmslab.org [nelmslab.org]

- 2. Construction of a new GFP vector and its use for Fusaruim oxysporum transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. wi.knaw.nl [wi.knaw.nl]

- 5. Transformation of Metarhizium anisopliae mediated by Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agrobacterium-Mediated Co-transformation of Multiple Genes in Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocols [dbs.nus.edu.sg]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Vectors for fungal transformation [fgsc.net]

- 10. UV-Induced Mutants of Metarhizium anisopliae: Improved Biological Parameters, Resistance to Stressful Factors, and Comparative Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transformation of Metarhizium anisopliae mediated by Agrobacterium tumefaciens - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. Step‐by‐step protocol for the isolation and transient transformation of hornwort protoplasts - PMC [pmc.ncbi.nlm.nih.gov]

Swainsonine: A Potent Inhibitor of Golgi α-Mannosidase II in Glycoprotein Processing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Swainsonine, an indolizidine alkaloid, is a powerful inhibitor of Golgi α-mannosidase II, a key enzyme in the N-linked glycosylation pathway.[1][2][3][4] This inhibition leads to the accumulation of hybrid-type N-glycans at the expense of complex-type N-glycans on glycoproteins.[3] This alteration of glycosylation has profound effects on cellular processes, making this compound a valuable tool for glycobiology research and a potential therapeutic agent, particularly in oncology.[3][5][6] This technical guide provides a comprehensive overview of this compound's inhibitory action on Golgi α-mannosidase II, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a reversible and potent inhibitor of Golgi α-mannosidase II.[2] Its structure mimics the mannosyl cation intermediate formed during the hydrolysis of mannose residues from the GlcNAcMan5GlcNAc2 oligosaccharide.[2] This mimicry allows this compound to bind tightly to the active site of the enzyme, preventing the natural substrate from being processed. The inhibition constant (Ki) for this compound with Golgi α-mannosidase II is in the nanomolar range, highlighting its high affinity and potency.[3]

Quantitative Inhibition Data

The inhibitory potency of this compound against Golgi α-mannosidase II has been quantified in various studies. The following table summarizes key quantitative data, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Parameter | Value | Enzyme Source | Reference |

| Ki | 20-50 nM | Drosophila Golgi α-mannosidase II | [3] |

| IC50 | ~70 nM | Rat liver Golgi α-mannosidase II | |

| IC50 | Not specified, but potent | Human Golgi α-mannosidase | [1] |

Signaling Pathways and Logical Relationships

The inhibition of Golgi α-mannosidase II by this compound has a direct impact on the N-linked glycosylation pathway. The following diagrams illustrate this pathway and the logical flow of this compound's inhibitory effect.

Caption: N-Linked Glycosylation Pathway and the Site of this compound Inhibition.

Caption: Logical Flow of this compound's Inhibitory Action on Cellular Glycosylation.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on Golgi α-mannosidase II and N-linked glycosylation.

Golgi α-Mannosidase II Activity Assay

This protocol describes an in vitro assay to measure the enzymatic activity of Golgi α-mannosidase II and assess its inhibition by this compound.

Materials:

-

Purified or partially purified Golgi α-mannosidase II

-

Synthetic substrate: 4-methylumbelliferyl-α-D-mannopyranoside (4-MU-Man)

-

Assay buffer: 0.1 M MES buffer, pH 6.5

-

Stop solution: 0.2 M Glycine-NaOH, pH 10.7

-

This compound stock solution (e.g., 1 mM in water)

-

96-well black microplate

-

Fluorometer (Excitation: 365 nm, Emission: 448 nm)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations (e.g., 0 nM to 1 µM).

-

In a 96-well black microplate, add 10 µL of each this compound dilution or assay buffer (for control) to triplicate wells.

-

Add 20 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Prepare the substrate solution of 4-MU-Man in assay buffer (e.g., 1 mM).

-

Initiate the reaction by adding 20 µL of the 4-MU-Man solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 150 µL of the stop solution to each well.

-

Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.

Caption: Workflow for the Golgi α-Mannosidase II Activity Assay.

Cell-Based Assay for N-Glycosylation Analysis by HPLC

This protocol outlines a method to analyze the changes in N-linked glycan profiles in cells treated with this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cell line of interest (e.g., HeLa, CHO)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer)

-

PNGase F (Peptide-N-Glycosidase F)

-

2-Aminobenzamide (2-AB) labeling reagent

-

HPLC system with a fluorescence detector and a glycan analysis column (e.g., HILIC)

-

Acetonitrile and other HPLC-grade solvents

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0 µM, 1 µM, 10 µM) for 48-72 hours. Include an untreated control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Quantify the protein concentration of the lysates.

-

-

N-Glycan Release:

-

Take an equal amount of protein from each sample.

-

Denature the proteins by heating.

-

Treat the samples with PNGase F overnight at 37°C to release the N-linked glycans.

-

-

Fluorescent Labeling:

-

Label the released glycans with 2-AB by reductive amination.

-

-

HPLC Analysis:

-

Analyze the 2-AB labeled glycans by HPLC using a hydrophilic interaction liquid chromatography (HILIC) column.

-

Use a gradient of an aqueous buffer and acetonitrile to separate the glycans.

-

Detect the labeled glycans using a fluorescence detector.

-

-

Data Analysis:

-

Compare the chromatograms of this compound-treated samples with the control.

-

Observe the decrease in peaks corresponding to complex N-glycans and the increase in peaks corresponding to hybrid N-glycans.

-

Caption: Workflow for Cell-Based N-Glycosylation Analysis by HPLC.

Western Blot Analysis of Glycoprotein Processing

This protocol describes how to use western blotting to visualize the shift in molecular weight of a specific glycoprotein due to altered glycosylation after this compound treatment.

Materials:

-

Cell line expressing a glycoprotein of interest

-

This compound

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Primary antibody specific to the glycoprotein of interest

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with and without this compound as described in the HPLC protocol.

-

Lyse the cells and quantify the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the glycoprotein of interest.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Visualization:

-

Wash the membrane and apply a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Compare the bands of the glycoprotein in the control and this compound-treated lanes. A shift to a lower apparent molecular weight in the this compound-treated sample indicates the presence of smaller, less processed hybrid-type glycans instead of the larger complex-type glycans.

-

Conclusion

This compound's specific and potent inhibition of Golgi α-mannosidase II makes it an indispensable tool in glycobiology research and a compound of interest for therapeutic development. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the intricate role of N-linked glycosylation in various biological systems and to explore the potential applications of this compound and its analogs. The provided experimental protocols offer practical starting points for characterizing the effects of this potent inhibitor on cellular glycosylation and function.

References

- 1. Probing the Substrate Specificity of Golgi α-Mannosidase II by Use of Synthetic Oligosaccharides and a Catalytic Nucleophile Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound, an inhibitor of glycoprotein processing, on cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. savyondiagnostics.com [savyondiagnostics.com]

- 4. HPLC Analysis of Glycans [sigmaaldrich.com]

- 5. This compound: an inhibitor of glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]

The In Vivo Odyssey of Swainsonine: A Technical Guide to its Pharmacokinetics and Bioavailability

For Immediate Release

This technical guide offers a comprehensive exploration of the in vivo pharmacokinetics and bioavailability of swainsonine, an indolizidine alkaloid of considerable interest to researchers, scientists, and professionals in drug development. As a potent inhibitor of α-mannosidase, this compound is naturally occurring in various plant species and is recognized for its toxicological impact on livestock and its promising therapeutic potential, including anticancer and immunomodulatory activities. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for both toxicological risk assessment and the advancement of its therapeutic applications.

Executive Summary

This document synthesizes available preclinical data on the pharmacokinetic profile of this compound across various animal models. While a complete dataset encompassing multiple species and administration routes is still an evolving area of research, this guide consolidates pivotal findings regarding its absorption, tissue distribution, and elimination kinetics. Furthermore, it elucidates the molecular mechanisms underlying this compound's biological effects, presenting detailed diagrams of the key signaling pathways it modulates. To facilitate future investigations, this guide also provides detailed experimental methodologies for in vivo studies and analytical quantification. It is important to note a significant gap in the current literature: the lack of comprehensive oral pharmacokinetic data (Cmax, Tmax, AUC) in common laboratory rodents such as rats and mice. This absence of data currently precludes the determination of absolute oral bioavailability in these species.

Pharmacokinetic Profile of this compound

The in vivo disposition of this compound has been examined in several animal species, revealing notable species-specific variations in its pharmacokinetic parameters.

Intravenous Administration in Mice

Following intravenous administration in mice, this compound follows a three-compartment open pharmacokinetic model, which includes a biphasic distribution and a rapid elimination phase. A study conducted in mice reported a terminal elimination half-life of 31.6 minutes. This compound is characterized by its extensive distribution into the extravascular space and exhibits negligible protein binding. Tissue distribution analyses have revealed that the highest concentrations of this compound accumulate in the bladder, kidney, and thymus, while significantly lower levels are found in the brain. The rate-limiting step for its elimination from the body appears to be the slow redistribution from deep tissue compartments back into the central circulation.

Oral Administration in Sheep

The toxicokinetics of orally administered this compound have been investigated in sheep. These studies have demonstrated a dose-dependent relationship, with higher oral doses leading to proportionally higher serum concentrations. The rate of elimination from serum is also influenced by the dosage, with faster clearance observed at higher doses. Moreover, prior exposure to this compound has been shown to alter its toxicokinetics, resulting in a slower elimination rate in previously exposed (subacute) sheep compared to naive (acute) animals. The long elimination half-life observed in sheep suggests that a prolonged withdrawal period of more than 40 days may be required to completely clear the compound from the system.

Table 1: Summary of this compound Pharmacokinetic Parameters in Mice (Intravenous Administration)

| Parameter | Value | Species | Administration Route | Dosage | Source(s) |

| Terminal Half-life (t½) | 31.6 min | Mouse | Intravenous | 3 µg/ml | |

| Volume of Distribution (Vd) | 33 ml | Mouse | Intravenous | 3 µg/ml | |

| Steady-State Volume of Distribution (Vss) | 22 ml | Mouse | Intravenous | 3 µg/ml |

Table 2: Toxicokinetic Data of this compound in Sheep (Oral Administration)

| Dosage | Exposure History | Elimination Rate | Source(s) |

| 1.6 mg/kg BW | Acute & Subacute | Faster than 0.4 mg/kg BW dose | |

| 0.8 mg/kg BW | Acute & Subacute | Faster than 0.2 mg/kg BW dose | |

| Acute Exposure | - | Faster elimination than subacute exposure |

Metabolism and Excretion

The metabolic fate of this compound is an area requiring further investigation. However, untargeted metabolomic analyses of rat renal tubular epithelial cells exposed to this compound have indicated significant perturbations in several metabolic pathways. These include alterations in bile secretion, primary bile acid biosynthesis, riboflavin metabolism, and the activity of cytochrome P450 enzymes. This suggests that this compound is likely subject to some degree of metabolic conversion in vivo. The primary route of excretion for this compound and its potential metabolites appears to be renal, with notable concentrations of the parent compound detected in the bladder and urine.

Experimental Protocols

In Vivo Administration and Sample Collection

Intravenous Administration in Mice (Adapted from literature)

-

Animal Model: C57BL/6 mice are a commonly used strain for such studies.

-

Dose Formulation: this compound is dissolved in a sterile, physiologically compatible vehicle such as 0.9% saline.

-

Administration: A single bolus injection of the this compound solution (e.g., 3 µg/ml) is administered via the lateral tail vein.

-

Blood Sampling: Serial blood samples are collected at predetermined time intervals (e.g., 1, 5, 15, 30, 60, 120, and 240 minutes post-dose) using appropriate techniques such as retro-orbital bleeding or saphenous vein puncture.

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin). Plasma is then separated by centrifugation and stored at -80°C pending analysis.

Oral Administration in Rats (General Protocol)

-

Animal Model: Wistar or Sprague-Dawley rats are suitable models.

-

Dose Formulation: this compound is dissolved or suspended in a suitable vehicle for oral administration, such as water, saline, or a 0.5% carboxymethyl cellulose solution.

-

Administration: A single dose is administered directly into the stomach using an oral gavage needle.

-

Blood Sampling: Serial blood samples are collected from the tail vein or another appropriate site at various time points post-administration.

-

Sample Processing: Plasma is prepared from blood samples as described for the intravenous protocol and stored at -80°C.

Caption: A generalized workflow for conducting in vivo pharmacokinetic studies of this compound.

Analytical Methodology for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for the quantification of this compound in biological matrices.

-

Sample Preparation: Plasma or tissue homogenate samples typically undergo a protein precipitation step, often using a cold organic solvent such as methanol or acetonitrile. This is followed by solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed to separate this compound from other components in the sample extract.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the detection and quantification of this compound.

Caption: A typical workflow for the quantification of this compound in biological samples using LC-MS/MS.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interfering with key cellular processes, primarily through the inhibition of α-mannosidase. This inhibition leads to aberrant glycoprotein processing and can trigger distinct signaling cascades, including those leading to apoptosis and paraptosis.

This compound-Induced Mitochondria-Mediated Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines through the intrinsic, mitochondria-mediated pathway. This process is initiated by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the translocation of Bax to the mitochondria, which in turn increases the permeability of the outer mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.

Caption: The signaling cascade of this compound-induced mitochondria-mediated apoptosis.

This compound-Induced ER Stress and MAPK Signaling Pathway

In addition to apoptosis, this compound can induce a form of programmed cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER). This process is initiated by the induction of ER stress. This compound treatment leads to the accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). This is evidenced by the increased expression of ER stress markers such as BiP (Binding immunoglobulin protein) and CHOP (C/EBP homologous protein). The UPR, in turn, activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the ERK and JNK pathways. The activation of these MAPK pathways is a critical step in the induction of paraptosis.

Caption: The signaling pathway of this compound-induced ER stress leading to paraptosis via MAPK activation.

Conclusion and Future Directions

This technical guide provides a consolidated overview of the current understanding of this compound's in vivo pharmacokinetics and bioavailability. The available data indicate that this compound is rapidly distributed and eliminated, with a propensity to accumulate in specific tissues. Its mechanism of action involves the induction of distinct cell death pathways, including apoptosis and paraptosis, through the modulation of key signaling cascades.

A critical area for future research is the comprehensive characterization of this compound's oral pharmacokinetics in rodent models to determine its absolute oral bioavailability. Such studies are essential for bridging the gap between preclinical efficacy studies and potential clinical applications. Furthermore, a more in-depth investigation into the metabolic pathways of this compound and the identification of its metabolites will provide a more complete picture of its in vivo disposition and potential for drug-drug interactions. Continued research in these areas will be instrumental in unlocking the full therapeutic potential of this intriguing natural product.

Early Investigations into Swainsonine-Induced Lysosomal Storage Disease: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Swainsonine, an indolizidine alkaloid first isolated from plants of the Swainsona, Astragalus, and Oxytropis genera, emerged in the late 1970s and early 1980s as a pivotal tool in the study of lysosomal storage diseases. Ingestion of these plants by livestock leads to a neurological condition known as "locoism" or "pea struck," characterized by a range of debilitating symptoms. Early research swiftly unveiled that this compound is a potent and specific inhibitor of lysosomal α-mannosidase, effectively creating a phenocopy of the genetic lysosomal storage disease, α-mannosidosis.[1][2][3] This discovery opened a new frontier in glycobiology, providing researchers with the first chemically-induced animal model for a lysosomal storage disorder and a powerful means to investigate the underlying pathology of these conditions. This technical guide provides an in-depth analysis of the foundational studies on this compound-induced lysosomal storage disease, presenting key quantitative data, detailed experimental protocols, and visual representations of the core concepts.

Core Mechanism of Action

The toxicity of this compound stems from its potent inhibition of two key enzymes in the glycoprotein processing pathway:

-

Lysosomal α-D-mannosidase: This enzyme is crucial for the catabolism of mannose-containing oligosaccharides within the lysosome. This compound's inhibition of this enzyme leads to the accumulation of these oligosaccharides, resulting in the characteristic vacuolation of cells observed in lysosomal storage diseases.[1][2][3]

-

Golgi α-mannosidase II: This enzyme is involved in the trimming of mannose residues from N-linked oligosaccharides on newly synthesized glycoproteins in the Golgi apparatus. Inhibition of Golgi mannosidase II by this compound disrupts the normal maturation of these glycoproteins, leading to the production of hybrid-type glycans instead of complex-type glycans.[4]

The dual inhibition of these mannosidases is central to the pathology of this compound toxicosis.

Quantitative Data from Early Studies

The following tables summarize the key quantitative findings from early in vitro and in vivo studies on this compound.

Table 1: In Vitro Inhibition of Mannosidases by this compound

| Enzyme Source | This compound Concentration for 50% Inhibition (IC50) | Reference |

| Jack Bean α-Mannosidase | 1-5 x 10-7 M | [2] |

| Rat Liver Golgi Mannosidase II | Not specified, but activity was reduced to 22% of control | [1] |

| Human Lysosomal α-Mannosidase | Not specified, but potent inhibition was observed | [5][6] |

Table 2: Effects of this compound on Cultured Cells

| Cell Line | This compound Concentration | Observed Effect | Reference |

| Chinese Hamster Ovary (CHO) | 0.1 - 1.0 µM | Inhibition of mannosidase releasing [3H]mannose from glycopeptide | [7] |

| Madin-Darby Canine Kidney (MDCK) | Not specified | Decrease in complex-type glycopeptides and increase in high-mannose type | [7] |

| Primary Mouse Midbrain Culture | 1 µM | 50% inhibition of α-mannosidase activity | [8] |

| Primary Mouse Midbrain Culture | > 25 µM | Cytotoxic changes observed | [8] |

Table 3: this compound Administration in Animal Models

| Animal Model | This compound Dosage | Duration of Treatment | Key Findings | Reference |

| Mice | 0.175, 0.2625, 0.525 mg/kg BW (intraperitoneal injection) | 14 days pre-mating and then every 3 days | Dose-dependent reproductive toxicity | [9] |

| Mice | 0.60, 1.20, 2.50 mg/kg BW (intraperitoneal injection) | 7 and 15 days | Dose-dependent effects on estrous cycle and uterine index | [10] |

| Rats | Not specified | Not specified | Accumulation of mannose-rich oligosaccharides in testis and epididymis | [11] |

Table 4: Accumulated Oligosaccharides in this compound-Treated Animals

| Animal Model | Major Accumulated Oligosaccharides | Reference |

| Sheep | Mixture of (Man)2-5GlcNAc2 and (Man)3-5GlcNAc | Not available in search results |

| Rat | (Man)5GlcNAc | Not available in search results |

| Guinea Pig | (Man)5GlcNAc | Not available in search results |

Experimental Protocols from Early Studies

Detailed methodologies were crucial in elucidating the effects of this compound. Below are reconstructed protocols based on the descriptions in early publications.

Protocol 1: Induction of Lysosomal Storage Disease in Animal Models

This protocol outlines the general procedure for inducing α-mannosidosis in laboratory animals using this compound.

-

Animal Selection and Acclimatization: Select appropriate animal models (e.g., mice, rats, guinea pigs) and allow for an acclimatization period in a controlled environment.[9][10]

-

This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle, such as sterile saline or water.

-

Administration: Administer this compound to the animals via the chosen route (e.g., intraperitoneal injection, oral gavage, or ad libitum in drinking water).[9][10]

-

Dosage and Duration: Follow a predetermined dosage regimen and treatment duration. Dosages in early mouse studies ranged from 0.175 mg/kg to 2.50 mg/kg body weight, with durations from a few days to several weeks.[9][10]

-

Monitoring: Regularly monitor the animals for the development of clinical signs of locoism, such as tremors, ataxia, and weight loss.

-

Sample Collection: At the end of the experimental period, euthanize the animals and collect tissues (e.g., liver, brain, kidney, reproductive organs), urine, and blood for subsequent analysis.

Protocol 2: Tissue Homogenization for Lysosomal Enzyme Assays

This protocol describes the general steps for preparing tissue homogenates to measure lysosomal enzyme activity.

-

Tissue Excision: Rapidly excise the tissue of interest from the euthanized animal and place it in ice-cold buffer (e.g., 0.25 M sucrose solution).

-

Mincing: Mince the tissue into small pieces using scissors on a cold surface.

-

Homogenization: Homogenize the minced tissue in a suitable buffer (typically a sucrose solution to maintain organelle integrity) using a Dounce homogenizer or a similar apparatus. Perform the homogenization on ice to prevent enzyme degradation.

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the lysosomes and other organelles, for enzyme activity assays.

Protocol 3: α-Mannosidase Activity Assay

This colorimetric assay was a common method in early studies to quantify α-mannosidase activity.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., citrate-phosphate buffer at a pH optimal for the lysosomal enzyme, typically around 4.5), the artificial substrate p-nitrophenyl-α-D-mannopyranoside, and the tissue homogenate.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

-

Reaction Termination: Stop the reaction by adding a high pH solution (e.g., glycine-carbonate buffer), which also develops the color of the product.

-

Spectrophotometry: Measure the absorbance of the liberated p-nitrophenol at 405 nm using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on a standard curve of p-nitrophenol.

Protocol 4: Analysis of Oligosaccharides by Thin-Layer Chromatography (TLC)

TLC was a primary method for separating and identifying the accumulated oligosaccharides in early research.

-

Sample Preparation: Extract oligosaccharides from urine or tissue homogenates.

-

TLC Plate Preparation: Use silica gel-coated TLC plates.

-

Sample Application: Spot the concentrated oligosaccharide extracts onto the baseline of the TLC plate.

-

Chromatogram Development: Place the TLC plate in a sealed chromatography tank containing a solvent system (e.g., a mixture of n-butanol, acetic acid, and water) and allow the solvent to ascend the plate by capillary action.[12]

-

Drying: Once the solvent front has reached the desired height, remove the plate from the tank and dry it thoroughly.

-

Visualization: Spray the dried plate with a visualizing reagent, such as orcinol-sulfuric acid, and heat the plate to develop colored spots corresponding to the separated oligosaccharides.

-

Analysis: Analyze the resulting chromatogram by comparing the migration distances (Rf values) of the sample spots with those of known oligosaccharide standards.

Conclusion

The early studies on this compound-induced lysosomal storage disease were instrumental in shaping our understanding of α-mannosidosis and other related disorders. By providing a reproducible and chemically-induced animal model, this compound enabled researchers to delve into the biochemical and cellular consequences of lysosomal enzyme inhibition. The quantitative data and experimental protocols established during this period laid the groundwork for decades of subsequent research in glycobiology and the development of therapeutic strategies for lysosomal storage diseases. This technical guide serves as a comprehensive resource for researchers and professionals in the field, offering a detailed overview of the foundational work that continues to influence drug development and our understanding of these complex genetic diseases.

References

- 1. This compound, a potent mannosidase inhibitor, elevates rat liver and brain lysosomal alpha-D-mannosidase, decreases Golgi alpha-D-mannosidase II, and increases the plasma levels of several acid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Inhibition of Jack Bean alpha-Mannosidase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of lysosomal alpha-mannosidase by this compound, an indolizidine alkaloid isolated from Swainsona canescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits the biosynthesis of complex glycoproteins by inhibition of Golgi mannosidase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of this compound. Inhibition of human alpha-mannosidases by this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of this compound. Inhibition of human alpha-mannosidases by this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: an inhibitor of glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound as a lysosomal toxin affects dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hematological and histopathological effects of this compound in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reproductive Toxicities Caused by this compound from Locoweed in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound induces the production of hybrid glycoproteins and accumulation of oligosaccharides in male reproductive tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. erndim.org [erndim.org]

The Impact of Swainsonine on N-linked Glycoprotein Processing: A Technical Guide for Researchers

Abstract

Swainsonine, an indolizidine alkaloid, is a potent and specific inhibitor of α-mannosidases, playing a critical role in the study of N-linked glycoprotein processing. By primarily targeting Golgi α-mannosidase II, this compound effectively blocks the maturation of N-glycans, leading to the accumulation of hybrid-type structures at the expense of complex-type glycans. This alteration in glycosylation has profound effects on glycoprotein function, influencing a wide range of cellular processes from cell signaling and adhesion to immune responses and cancer metastasis. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular pathways, and detailed protocols for studying its impact on N-linked glycoprotein processing. Quantitative data on enzyme inhibition and cellular effects are summarized, and key pathways and experimental workflows are visualized to aid researchers in this field.

Introduction to this compound and N-linked Glycosylation

N-linked glycosylation is a fundamental post-translational modification where an oligosaccharide chain, or glycan, is attached to an asparagine residue of a nascent polypeptide. This process, occurring in the endoplasmic reticulum (ER) and Golgi apparatus, is crucial for the proper folding, stability, and function of many proteins. The maturation of N-glycans involves a series of trimming and addition reactions catalyzed by various glycosidases and glycosyltransferases, resulting in three main types of N-glycans: high-mannose, hybrid, and complex.

This compound is a natural product isolated from plants of the genera Swainsona, Astragalus, and Oxytropis. It is a powerful tool for studying N-linked glycosylation due to its specific inhibition of key enzymes in this pathway.[1][2] Its primary targets are Golgi α-mannosidase II and lysosomal α-mannosidase.[3][4] By inhibiting these enzymes, this compound provides a means to manipulate the final structure of N-glycans on glycoproteins, allowing for the investigation of the role of specific glycan structures in various biological processes.

Mechanism of Action: Inhibition of α-Mannosidase II

The processing of high-mannose N-glycans to complex N-glycans is a multi-step process. After initial trimming in the ER and early Golgi, N-acetylglucosaminyltransferase I (GnT-I) adds a GlcNAc residue to the Man5GlcNAc2 core. This creates the substrate for Golgi α-mannosidase II, which then removes two mannose residues. This trimming is an essential prerequisite for the subsequent addition of other sugars to form complex N-glycans.[3]

This compound acts as a competitive inhibitor of Golgi α-mannosidase II, binding to the active site of the enzyme and preventing the trimming of mannose residues.[5] This blockage results in the accumulation of glycoproteins with hybrid-type N-glycans, which contain elements of both high-mannose and complex structures.[6] The inability to form mature complex N-glycans has significant consequences for the function of the modified glycoproteins.

Quantitative Data on this compound's Effects

The inhibitory potency of this compound varies between different α-mannosidases and can be influenced by the specific experimental conditions. The following tables summarize key quantitative data from the literature.

| Enzyme Source | Enzyme Type | Inhibitor | Ki (nM) | IC50 (nM) | Citation |

| Human | Golgi α-Mannosidase II (hGMII) | This compound | 40 | - | [7] |

| Drosophila | Golgi α-Mannosidase II (dGMII) | This compound | 20 | - | [7] |

| Human | Lysosomal α-Mannosidase | 8a-epi-swainsonine | 75,000 | - | [8] |

| Human | Lysosomal α-Mannosidase | 8,8a-diepi-swainsonine | 2,000 | - | [8] |

| Honey Bee (Apis mellifera) | α-Mannosidase | This compound | - | 162 | [3] |